molecular formula C19H15N3O2S B11489770 3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11489770
M. Wt: 349.4 g/mol
InChI Key: OVYLDUFYVVDLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of appropriate triazole and thiadiazine derivatives. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: This compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C19H15N3O2S/c1-12-3-5-13(6-4-12)16-11-17(23)22-18(20-21-19(22)25-16)14-7-9-15(24-2)10-8-14/h3-11H,1-2H3

InChI Key

OVYLDUFYVVDLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.